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molecular formula C8H8BrNO2 B1427065 Methyl 5-bromo-6-methylnicotinate CAS No. 1174028-22-8

Methyl 5-bromo-6-methylnicotinate

Cat. No. B1427065
M. Wt: 230.06 g/mol
InChI Key: AOSWEDIDPYRZRA-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

To a solution of methyl 5-bromo-6-methyl-3-pyridinecarboxylate (76 mg, 0.330 mmol) in DCM (1.5 ml), DIBAL-H (1.5 M solution in toluene, 0.661 ml, 0.991 mmol) was added dropwise at −78° C. under N2. The reaction mixture was allowed to warm to rt and stirred overnight. To this solution was added saturated, aqueous NaK-tartrate solution followed by DCM. The organic phase was separated, dried and concentrated to afford 56 mg of (5-bromo-6-methyl-3-pyridinyl)methanol (56 mg, 84%) pure enough to be used in the next step.
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
0.661 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9](OC)=[O:10])[CH:5]=[N:6][C:7]=1[CH3:8].CC(C[AlH]CC(C)C)C.C(C(C(C([O-])=O)O)O)([O-])=O>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[N:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
76 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1C)C(=O)OC
Name
Quantity
0.661 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added saturated
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=NC1C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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